molecular formula C3H6KNO3 B12761860 Glycine, N-(hydroxymethyl)-, monopotassium salt CAS No. 66063-61-4

Glycine, N-(hydroxymethyl)-, monopotassium salt

Cat. No.: B12761860
CAS No.: 66063-61-4
M. Wt: 143.18 g/mol
InChI Key: OGMXSAAYHDZBBY-UHFFFAOYSA-M
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Description

Glycine, N-(hydroxymethyl)-, monopotassium salt: is a derivative of glycine, an amino acid. This compound is known for its various applications in different fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a hydroxymethyl group attached to the nitrogen atom of glycine, with potassium as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(hydroxymethyl)-, monopotassium salt typically involves the reaction of glycine with formaldehyde in the presence of potassium hydroxide. The reaction proceeds as follows:

  • Glycine reacts with formaldehyde to form N-(hydroxymethyl)glycine.
  • The resulting N-(hydroxymethyl)glycine is then neutralized with potassium hydroxide to form the monopotassium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Mixing glycine and formaldehyde in a controlled environment.
  • Adding potassium hydroxide to neutralize the reaction mixture.
  • Purifying the resulting product through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Glycine, N-(hydroxymethyl)-, monopotassium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to formic acid.

    Reduction: The compound can be reduced to glycine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formic acid and glycine.

    Reduction: Glycine.

    Substitution: Depending on the nucleophile used, different substituted glycine derivatives can be formed.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis.
  • Acts as a stabilizer in various chemical reactions.

Biology:

  • Serves as a buffer in biological assays.
  • Used in the study of amino acid metabolism.

Medicine:

  • Investigated for its potential neuroprotective effects.
  • Used in the formulation of certain pharmaceuticals.

Industry:

  • Employed in the production of cosmetics and personal care products.
  • Used as a preservative in various formulations.

Mechanism of Action

The mechanism of action of Glycine, N-(hydroxymethyl)-, monopotassium salt involves its interaction with various molecular targets. In biological systems, it can act as a neurotransmitter and modulate the activity of receptors such as the NMDA receptor. It also plays a role in the regulation of oxidative stress and inflammation by modulating the activity of enzymes and signaling pathways.

Comparison with Similar Compounds

    Glycine betaine: A derivative of glycine with three methyl groups attached to the nitrogen atom.

    N-(phosphonomethyl)glycine:

Comparison:

    Glycine betaine: is primarily used as an osmoprotectant in plants, whereas Glycine, N-(hydroxymethyl)-, monopotassium salt has broader applications in chemistry and medicine.

    N-(phosphonomethyl)glycine: is used in agriculture, while this compound is used in various scientific research and industrial applications.

This compound’s unique structure and properties make it valuable in multiple fields, distinguishing it from other glycine derivatives.

Properties

CAS No.

66063-61-4

Molecular Formula

C3H6KNO3

Molecular Weight

143.18 g/mol

IUPAC Name

potassium;2-(hydroxymethylamino)acetate

InChI

InChI=1S/C3H7NO3.K/c5-2-4-1-3(6)7;/h4-5H,1-2H2,(H,6,7);/q;+1/p-1

InChI Key

OGMXSAAYHDZBBY-UHFFFAOYSA-M

Canonical SMILES

C(C(=O)[O-])NCO.[K+]

Origin of Product

United States

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